molecular formula C15H16BrFN2O B5078492 1-[(5-bromo-2-furyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(5-bromo-2-furyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5078492
M. Wt: 339.20 g/mol
InChI Key: XQRJEAHFFAEEKF-UHFFFAOYSA-N
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Description

The compound “1-[(5-bromo-2-furyl)methyl]-4-(4-fluorophenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecule also contains a furyl group (a furan ring), which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule is further substituted with bromine and fluorine atoms, which are halogens .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring, for instance, is known to participate in various chemical reactions, particularly those involving substitution at the nitrogen atoms . The furyl and fluorophenyl groups may also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the piperazine ring, furyl group, and halogens) would affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets . Without specific context or experimental data, it’s difficult to predict the mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its reactivity, stability, and interactions with other compounds or biological targets .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2O/c16-15-6-5-14(20-15)11-18-7-9-19(10-8-18)13-3-1-12(17)2-4-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRJEAHFFAEEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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